molecular formula C9H7ClF3N3 B1649253 6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 952183-47-0

6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1649253
M. Wt: 249.62 g/mol
InChI Key: PSWVWFKPBJPTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound that falls under the category of trifluoromethylpyridines (TFMP) and its derivatives . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The unique structure of TFMP derivatives is thought to provide them with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. For instance, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These properties are thought to provide TFMP-containing compounds with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .

Scientific Research Applications

Synthesis and Molecular Docking

  • A series of novel pyridine and fused pyridine derivatives, including analogs of the specified compound, were synthesized and subjected to in silico molecular docking screenings. These compounds exhibited moderate to good binding energies, indicating potential for targeting specific proteins. Additionally, they demonstrated antimicrobial and antioxidant activity, suggesting their utility in pharmaceutical development (Flefel et al., 2018).

Regioselective Synthesis

  • The regioselective synthesis of 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives was achieved through a reaction involving ethyl 4,4,4-trifluoro-3-oxo-butyrate and 2,6-dimethyl-3,5-diacetyl-pyridine. This highlights the compound's role as a precursor in synthesizing pyridine derivatives with potential applications in material science and chemistry (Yang et al., 2013).

Novel Heterocycles of Pharmaceutical Interest

  • The compound served as a starting material for preparing novel heterocycles of pharmaceutical interest, reacting with various reagents to yield structures with potential therapeutic applications. These findings underscore the versatility of the compound in synthesizing biologically active molecules (Metwally et al., 2008).

Structural and Spectroscopic Properties

  • The structural and spectroscopic properties of 2-Chloro-6-(trifluoromethyl)pyridine, a closely related compound, were investigated. The study provided insights into its molecular conformations, vibrational frequencies, and interactions with DNA. This research contributes to a deeper understanding of the compound's chemical behavior and its potential interactions in biological systems (Evecen et al., 2017).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that research into 6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and similar compounds will continue to be a significant area of focus.

properties

IUPAC Name

6-chloro-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3/c1-4-7-5(9(11,12)13)3-6(10)14-8(7)16(2)15-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWVWFKPBJPTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)Cl)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.